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molecular formula C9H14N2O2 B8805702 3-(aminomethyl)-4-(methoxymethyl)-6-methyl-2(1H)-Pyridinone

3-(aminomethyl)-4-(methoxymethyl)-6-methyl-2(1H)-Pyridinone

Cat. No. B8805702
M. Wt: 182.22 g/mol
InChI Key: AEANTDNERWAHPN-UHFFFAOYSA-N
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Patent
US08536179B2

Procedure details

6-Methyl-4-[(methyloxy)methyl]-2-oxo-1,2-dihydro-3-pyridine carbonitrile (1.000 g, 5.61 mmol) was suspended in acetic acid (150 ml) and the solution passed through an H-cube instrument equipped with Raney-Ni cartridge at a rate of 1 mL/min at 50 psi and 60° C. After 18 h. the acetic acid was removed under reduced pressure and the remaining residue was dissolved in MeOH. The methanolic solution was passed through a 0.2 μm teflon syringe filter. The methanolic filtrate was purified by reverse phase HPLC (Gemini 50×100 5 μm column. Run 1: 3 min, 90-10%. Run 2, 5 min 0-10%. Run 3, 10 min, 0-20%. The product fractions were concentrated to dryness on a Genevac HT-4 instrument to afford 3-(aminomethyl)-6-methyl-4-[(methyloxy)methyl]-2(1H)-pyridinone as a pale grey waxy solid (900 mg, 70.2% yield) LCMS MH+=183.0 1H NMR (400 MHz, DMSO-d6) δ 8.40 (br. s., 1H), 6.10 (s, 1H), 4.39 (s, 2H), 3.66 (br. s., 2H), 3.32 (s, 3H), 2.19 (s, 3H).
[Compound]
Name
183.0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Yield
70.2%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:7][C:6](=[O:8])[C:5]([C:9]#[N:10])=[C:4]([CH2:11][O:12][CH3:13])[CH:3]=1>C(O)(=O)C.[Ni]>[NH2:10][CH2:9][C:5]1[C:6](=[O:8])[NH:7][C:2]([CH3:1])=[CH:3][C:4]=1[CH2:11][O:12][CH3:13]

Inputs

Step One
Name
183.0
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
CC1=CC(=C(C(N1)=O)C#N)COC
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 18 h. the acetic acid was removed under reduced pressure
Duration
18 h
DISSOLUTION
Type
DISSOLUTION
Details
the remaining residue was dissolved in MeOH
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
The methanolic filtrate was purified by reverse phase HPLC (Gemini 50×100 5 μm column
CUSTOM
Type
CUSTOM
Details
3 min, 90-10%
Duration
3 min
CUSTOM
Type
CUSTOM
Details
2, 5 min 0-10%
Duration
5 min
CUSTOM
Type
CUSTOM
Details
3, 10 min, 0-20%
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
The product fractions were concentrated to dryness on a Genevac HT-4 instrument

Outcomes

Product
Name
Type
product
Smiles
NCC=1C(NC(=CC1COC)C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
YIELD: PERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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